
5-Fluoro-7-méthyl-1H-indole
Vue d'ensemble
Description
5-Fluoro-7-methyl-1H-indole is a compound with the molecular weight of 149.17 . It is a white to yellow to brown liquid or solid . The IUPAC name for this compound is 5-fluoro-7-methyl-1H-indole .
Synthesis Analysis
The synthesis of 5-fluoroindole was prepared in 4 steps in 46% overall yield from m-fluorotoluene . 7-Methylindole was prepared in 2 steps from 6-dimethylaniline . Both compounds were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-methyl-1H-indole is represented by the linear formula C9H8FN . The InChI code for this compound is 1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 .Chemical Reactions Analysis
5-Fluoroindole and 7-Methylindole were transformed to the corresponding tryptophanes in high yields . The final hydrolytic step was carried out in aqueous acidic medium .Physical and Chemical Properties Analysis
5-Fluoro-7-methyl-1H-indole is a white to yellow to brown liquid or solid . It has a molecular weight of 149.17 . The compound is stored at room temperature .Applications De Recherche Scientifique
Ligands du récepteur 5-HT6
Ce composé sert de réactif pour la préparation de ligands ciblant le récepteur 5-HT6, qui est important dans la recherche neurologique et les traitements potentiels de divers troubles cognitifs .
Inhibiteurs de la tryptophane dioxygénase
Il est utilisé dans la synthèse d'inhibiteurs de la tryptophane dioxygénase, une enzyme impliquée dans le métabolisme du tryptophane. Cela a des implications dans le traitement du cancer et l'immunomodulation .
Immunomodulateurs anticancéreux
La structure indolique est essentielle pour créer des pyridyl-éthényl-indoles, qui se révèlent prometteurs comme agents anticancéreux ayant des effets immunomodulateurs .
Agents antitumoraux
Le 5-Fluoro-7-méthyl-1H-indole est un réactif clé dans le développement d'agents antitumoraux, contribuant à la lutte contre diverses formes de cancer .
Agents antibactériens
Des recherches ont montré que les dérivés indoliques peuvent être efficaces pour créer des agents antibactériens, ce qui pourrait résoudre les problèmes de résistance aux antibiotiques .
Activité antivirale
Des dérivés de ce composé ont été étudiés pour leur activité antivirale contre une large gamme de virus à ARN et à ADN, mettant en évidence son potentiel en virologie .
Inhibition de la formation de biofilm
Les dérivés indoliques halogénés, y compris les composés similaires au this compound, ont montré qu'ils inhibent la formation de biofilm par des bactéries telles que E. coli et Staphylococcus aureus, ce qui est crucial pour lutter contre les infections persistantes .
Molécules médicamenteuses synthétiques
Le noyau indolique est une caractéristique commune de nombreuses molécules médicamenteuses synthétiques en raison de sa capacité à se lier avec une forte affinité à plusieurs récepteurs, contribuant au développement de nouveaux composés thérapeutiques .
Chaque application met en évidence la polyvalence et l'importance du this compound dans la recherche scientifique dans divers domaines.
MilliporeSigma - 5-Fluoroindole A brief review of the biological potential of indole derivatives Indoles and the advances in their biotechnological applications - Springer A brief review of the biological potential of indole derivatives (PDF)
Mécanisme D'action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to various therapeutic effects, depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other factors .
Safety and Hazards
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGJXOWMYWXXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694608 | |
| Record name | 5-Fluoro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-52-8 | |
| Record name | 5-Fluoro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


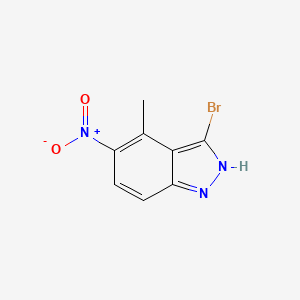
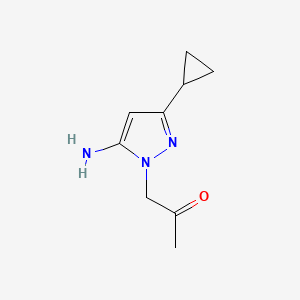

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
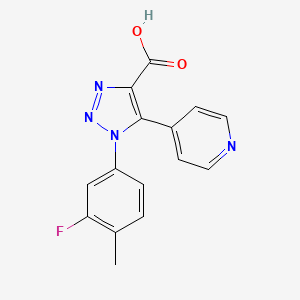
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)
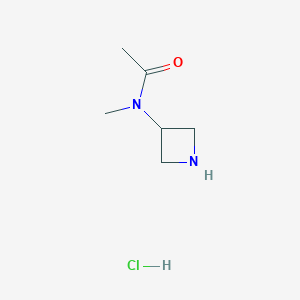
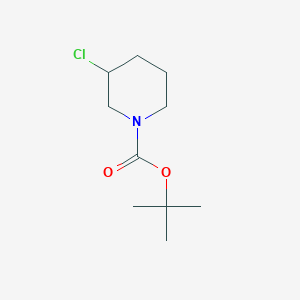
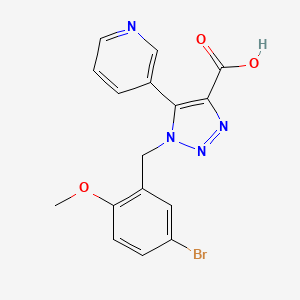
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
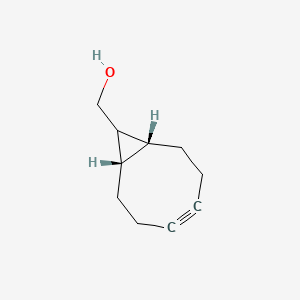
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
